molecular formula C17H11Cl2NO4S2 B15040717 3-[(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid

3-[(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid

Cat. No.: B15040717
M. Wt: 428.3 g/mol
InChI Key: NNIWBABHLNDVQI-RIYZIHGNSA-N
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Description

3-[(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazolidine ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid typically involves multiple steps. One common route starts with the preparation of the furan ring, followed by the introduction of the dichlorophenyl group. The thiazolidine ring is then formed through a cyclization reaction, and the final step involves the addition of the propanoic acid group under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine-2-thione derivatives.

Scientific Research Applications

3-[(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-[(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]propanoic acid
  • 3-[(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-4-oxo-2-oxo-1,3-thiazolidin-3-YL]propanoic acid

Uniqueness

The uniqueness of 3-[(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H11Cl2NO4S2

Molecular Weight

428.3 g/mol

IUPAC Name

3-[(5E)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C17H11Cl2NO4S2/c18-11-3-1-9(7-12(11)19)13-4-2-10(24-13)8-14-16(23)20(17(25)26-14)6-5-15(21)22/h1-4,7-8H,5-6H2,(H,21,22)/b14-8+

InChI Key

NNIWBABHLNDVQI-RIYZIHGNSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCC(=O)O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O)Cl)Cl

Origin of Product

United States

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